

Application Notes and Protocols: (R,R)-Chiraphite Catalyzed Asymmetric Negishi Coupling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R,R)-Chiraphite

Cat. No.: B127078

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Negishi cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds. It involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. The asymmetric variant of this reaction allows for the stereoselective synthesis of chiral molecules, which is of paramount importance in the pharmaceutical industry for the development of enantiomerically pure drugs. The enantioselectivity of the asymmetric Negishi coupling is primarily governed by the chiral ligand coordinated to the metal catalyst.

This document provides a detailed protocol for an asymmetric Negishi coupling reaction utilizing the chiral ligand **(R,R)-Chiraphite**. The protocol is based on a highly efficient atroposelective synthesis of a key intermediate for the KRAS G12C covalent inhibitor, GDC-6036 (Divarasib).^{[1][2][3][4]} This specific application showcases the utility of the **(R,R)-Chiraphite** ligand in constructing sterically hindered, axially chiral biaryl compounds with high diastereoselectivity.

Key Features of the **(R,R)-Chiraphite** Catalyzed Protocol:

- High Atroposelectivity: The palladium/**(R,R)-Chiraphite** catalytic system demonstrates excellent control over the axial chirality of the biaryl product.
- Industrial Applicability: This protocol has been successfully implemented on a large scale for the manufacturing of the active pharmaceutical ingredient (API) Divarasib (GDC-6036).
- Chromatography-Free Synthesis: The described procedure for the synthesis of the GDC-6036 intermediate is chromatography-free, which is a significant advantage for large-scale production.[1][2][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the **(R,R)-Chiraphite** catalyzed asymmetric Negishi coupling in the synthesis of the GDC-6036 intermediate, (R_a)-3.

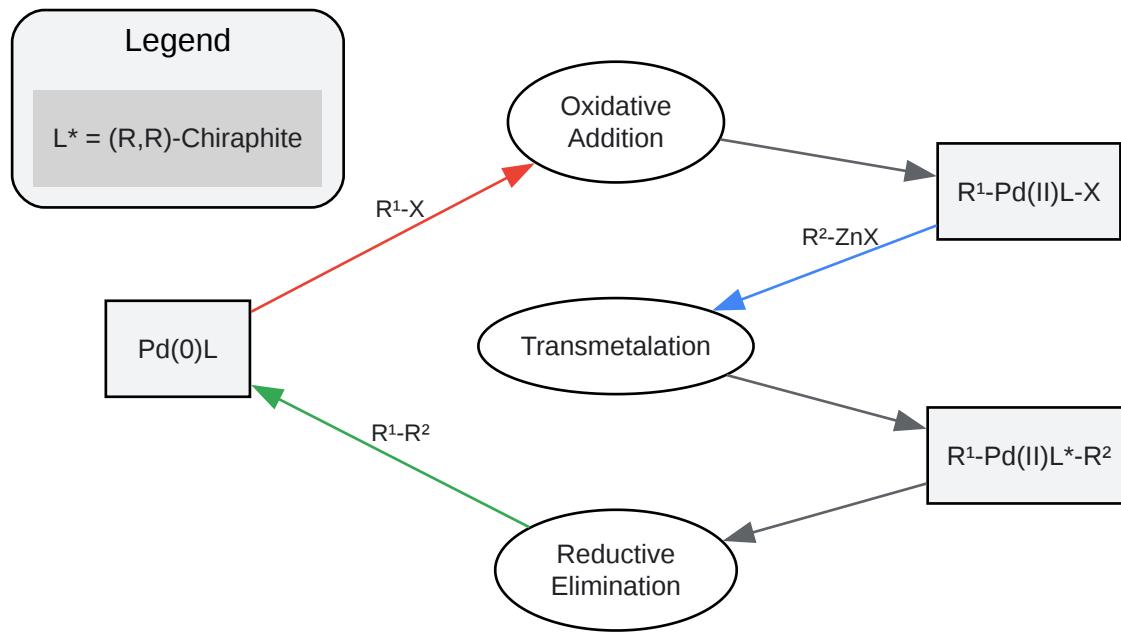
Parameter	Value	Reference
Reactants	Aminopyridine 5 and Quinazoline organozinc species 6b	[2]
Product	(R _a)-3	[2]
Catalyst System		
Palladium Pre-catalyst	[Pd(cin)Cl] ₂	[1][2][4]
Catalyst Loading	0.5 mol %	[1][2][4]
Chiral Ligand	(R,R)-Chiraphite (L10)	[1][2][4]
Ligand Loading	1 mol %	[1][2][4]
Additive	Sodium trifluoroacetate (NaTFA)	[2]
Additive Loading	3 equivalents	[2]
Solvent	THF/2-MeTHF	[2]
Temperature	50 °C	[2]
Yield	70% (crystallized)	[2]
Diastereomeric Ratio (dr)	>99:1 (after crystallization)	[2]

Experimental Protocols

The following is a detailed experimental protocol for the **(R,R)-Chiraphite** catalyzed atroposelective Negishi coupling for the synthesis of the GDC-6036 intermediate (R_a)-3.

Materials:

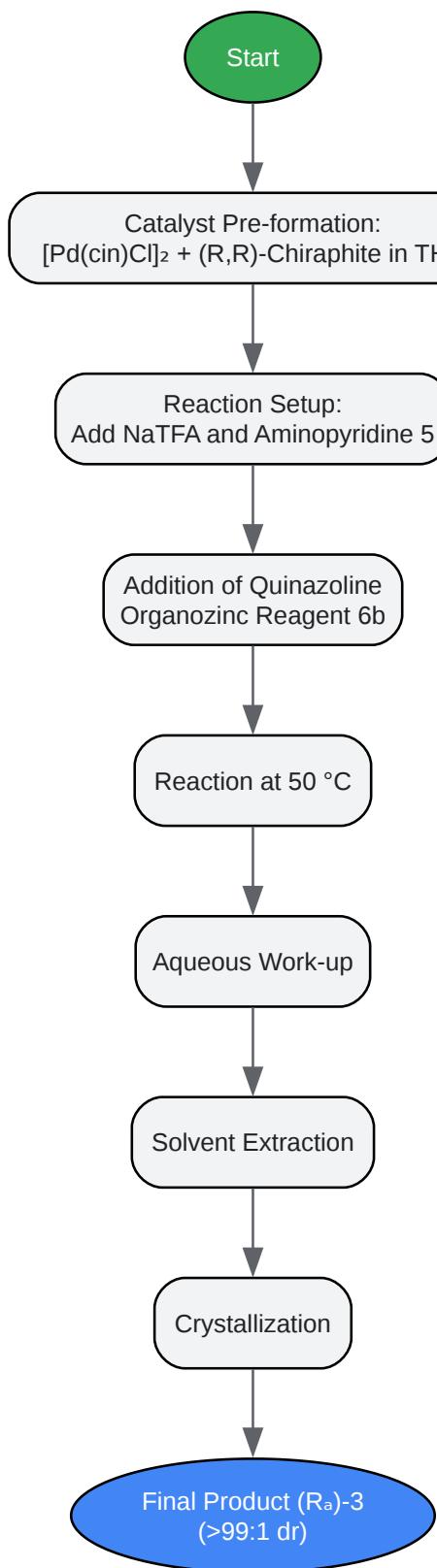
- Aminopyridine 5
- Quinazoline organozinc species 6b (1.1 equivalents)
- [Pd(cin)Cl]₂ (0.005 equivalents)


- **(R,R)-Chiraphite (L10)** (0.01 equivalents)
- Sodium trifluoroacetate (NaTFA) (3 equivalents)
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
- Standard inert atmosphere (e.g., nitrogen or argon) laboratory equipment

Procedure:

- Catalyst Pre-formation: In a glovebox or under a strict inert atmosphere, charge a dry reaction vessel with $[\text{Pd}(\text{cin})\text{Cl}]_2$ (0.005 equiv) and **(R,R)-Chiraphite** (0.01 equiv). Add anhydrous THF and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
- Reaction Setup: To the vessel containing the pre-formed catalyst, add sodium trifluoroacetate (3 equiv) and the aminopyridine 5 (1 equiv).
- Addition of Organozinc Reagent: Slowly add a solution of the quinazoline organozinc species 6b (1.1 equiv) in anhydrous THF/2-MeTHF to the reaction mixture.
- Reaction Conditions: Heat the reaction mixture to 50 °C and stir until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC or TLC).
- Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a suitable aqueous solution (e.g., saturated aqueous ammonium chloride).
- Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Crystallization: The crude product (R_a)-3 can be purified by crystallization from a suitable solvent system to yield the product with a diastereomeric ratio of >99:1.

Visualizations


Catalytic Cycle

[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle for the **(R,R)-Chiraphite** catalyzed Negishi coupling.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Step-by-step experimental workflow for the asymmetric Negishi coupling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. Second-Generation Atroposelective Synthesis of KRAS G12C Covalent Inhibitor GDC-6036 - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [Application Notes and Protocols: (R,R)-Chiraphite Catalyzed Asymmetric Negishi Coupling]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b127078#r-r-chiraphite-catalyzed-asymmetric-negishi-coupling-protocol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com